Cas no 374564-35-9 (Potassium 4-Bromophenyltrifluoroborate)

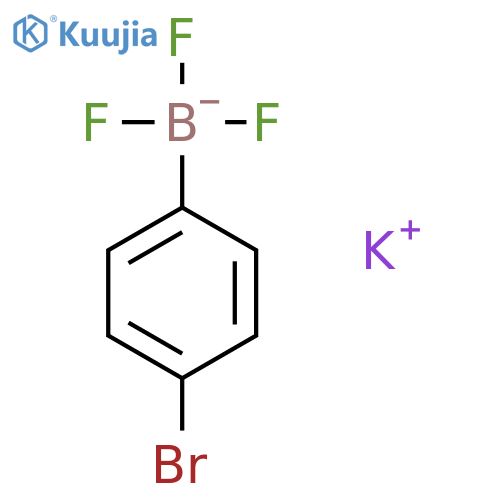

374564-35-9 structure

商品名:Potassium 4-Bromophenyltrifluoroborate

CAS番号:374564-35-9

MF:C6H4BBrF3K

メガワット:262.904472351074

MDL:MFCD02093978

CID:92817

PubChem ID:23674779

Potassium 4-Bromophenyltrifluoroborate 化学的及び物理的性質

名前と識別子

-

- Potassium (4-bromophenyl)trifluoroborate

- 4-Bromobenzenetrifluoroboric acid potassium salt~4-Bromophenyltrifluoroboric acid potassium salt

- Potassium 4-bromophenyltrifluoroborate

- potassium,(4-bromophenyl)-trifluoroboranuide

- EN300-3172249

- potassium;(4-bromophenyl)-trifluoroboranuide

- I12149

- 374564-35-9

- SCHEMBL9894268

- CS-0041331

- AS-2314

- MFCD02093978

- POTASSIUM (4-BROMOPHENYL)TRIFLUOROBORANUIDE

- AB10871

- A823667

- AM86917

- Potassium 4-bromophenyl trifluoroborate

- AKOS015910171

- DTXSID90635486

- POTASSIUM4-BROMOPHENYLTRIFLUOROBORATE

- Potassium (4-bromophenyl)(trifluoro)borate(1-)

- Potassium (4-bromophenyl)-trifluoro-boranuide

- Potassium 4-Bromophenyltrifluoroborate

-

- MDL: MFCD02093978

- インチ: InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1

- InChIKey: YTSKPQQWISZEQO-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Br)[B-](F)(F)F.[K+]

- BRN: 9297533

計算された属性

- せいみつぶんしりょう: 261.91800

- どういたいしつりょう: 261.918

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 白色固体

- ゆうかいてん: 250°C(lit.)

- ふってん: No data available

- フラッシュポイント: No data available

- すいようせい: Soluble in water.

- PSA: 0.00000

- LogP: 2.50350

- じょうきあつ: No data available

- ようかいせい: 水に溶ける

Potassium 4-Bromophenyltrifluoroborate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

Potassium 4-Bromophenyltrifluoroborate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-2314-25G |

Potassium 4-bromophenyltrifluoroborate |

374564-35-9 | >95% | 25g |

£308.00 | 2025-02-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17967-1g |

Potassium 4-bromophenyltrifluoroborate, 97% |

374564-35-9 | 97% | 1g |

¥1347.00 | 2023-03-16 | |

| Enamine | EN300-3172249-0.25g |

potassium (4-bromophenyl)trifluoroboranuide |

374564-35-9 | 95.0% | 0.25g |

$393.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84980-10g |

Potassium (4-bromophenyl)trifluoroborate |

374564-35-9 | 10g |

¥356.0 | 2021-09-04 | ||

| abcr | AB180459-10 g |

Potassium 4-bromophenyltrifluoroborate, 97%; . |

374564-35-9 | 97% | 10 g |

€131.10 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P856020-5g |

potassium,(4-bromophenyl)-trifluoroboranuide |

374564-35-9 | 98% | 5g |

¥276.30 | 2022-09-01 | |

| AK Scientific | AMTB079-25g |

Potassium 4-bromophenyltrifluoroborate |

374564-35-9 | 98% | 25g |

$200 | 2025-02-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OQ918-1g |

Potassium 4-Bromophenyltrifluoroborate |

374564-35-9 | 98% | 1g |

102.0CNY | 2021-08-03 | |

| Alichem | A019108108-25g |

Potassium (4-bromophenyl)trifluoroborate |

374564-35-9 | 95% | 25g |

$200.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84980-5g |

Potassium (4-bromophenyl)trifluoroborate |

374564-35-9 | 5g |

¥206.0 | 2021-09-04 |

Potassium 4-Bromophenyltrifluoroborate 関連文献

-

1. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenylsXinmin Li,Chun Liu,Lei Wang,Qing Ye,Xin Jin,Zilin Jin Org. Biomol. Chem. 2018 16 8719

-

Nobuhito Sakamoto,Masahiko Ohta,Kenta Kokado,Kazuki Sada New J. Chem. 2019 43 14853

374564-35-9 (Potassium 4-Bromophenyltrifluoroborate) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 42464-96-0(NNMTi)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:374564-35-9)Potassium 4-Bromophenyltrifluoroborate

清らかである:99%

はかる:100g

価格 ($):212.0